N-(4-iodophenyl)methanesulfonamide

Description

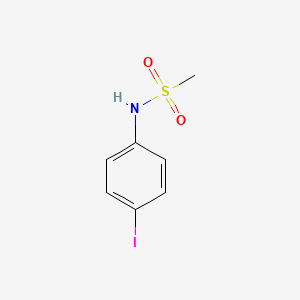

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREMDYGUGILBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356887 | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102294-59-7 | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-iodophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-iodophenyl)methanesulfonamide, a valuable intermediate in the fields of medicinal chemistry and drug development. The primary focus is on the robust and widely applicable method of reacting 4-iodoaniline with methanesulfonyl chloride. This document delves into the mechanistic underpinnings of this sulfonylation reaction, offers a detailed, step-by-step experimental protocol, and discusses potential side reactions and purification strategies. Furthermore, it presents a thorough characterization of the target compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, providing them with the necessary knowledge to confidently synthesize and validate this compound.

Introduction: Significance and Applications

This compound is a key building block in organic synthesis, primarily owing to the presence of two highly versatile functional groups: a sulfonamide and an iodo-substituted aromatic ring. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The carbon-iodine bond offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. This dual functionality makes this compound a sought-after precursor for the synthesis of complex molecules with potential biological activity.

The Primary Synthetic Pathway: Sulfonylation of 4-Iodoaniline

The most direct and common route to this compound involves the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electron-deficient sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, commonly a tertiary amine like triethylamine or pyridine, is essential to scavenge the proton from the nitrogen and the liberated HCl, driving the reaction to completion. The inertness of the C-I bond under these conditions makes this a highly chemoselective transformation.

Caption: Mechanism of this compound synthesis.

Starting Material: 4-Iodoaniline

A thorough understanding of the starting material is crucial for a successful synthesis.

| Property | Value |

| Molecular Formula | C₆H₆IN |

| Molecular Weight | 219.02 g/mol |

| Appearance | Grey to blackish crystalline powder[1] |

| Melting Point | 61-63 °C[2] |

| Solubility | Slightly soluble in water, soluble in chloroform and methanol.[2] |

4-Iodoaniline is a stable compound, though it can be light-sensitive and should be stored accordingly.[3] Its amino group is a moderately strong nucleophile, readily participating in the desired sulfonylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the sulfonylation of anilines and provides a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |

| 4-Iodoaniline | 540-37-4 | 219.02 | >98% |

| Methanesulfonyl Chloride | 124-63-0 | 114.55 | >99% |

| Triethylamine | 121-44-8 | 101.19 | >99%, anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |

| 1 M Hydrochloric Acid | 7647-01-0 | - | - |

| Saturated Sodium Bicarbonate | 144-55-8 | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-iodoaniline (e.g., 5.0 g, 22.8 mmol).

-

Solvent and Base Addition: Dissolve the 4-iodoaniline in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add triethylamine (e.g., 4.8 mL, 34.2 mmol, 1.5 equivalents).

-

Reactant Addition: In a separate flask, dissolve methanesulfonyl chloride (e.g., 2.0 mL, 25.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the cooled 4-iodoaniline solution over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove unreacted aniline and triethylamine, followed by deionized water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acidic impurities, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

Sources

Technical Guide: N-(4-iodophenyl)methanesulfonamide - A Versatile Synthetic Building Block

Abstract: This technical guide provides an in-depth overview of N-(4-iodophenyl)methanesulfonamide, a key aryl sulfonamide intermediate in modern medicinal chemistry and organic synthesis. While its direct biological applications are still under exploration, its true value lies in its utility as a versatile precursor for constructing more complex molecular architectures. The presence of a methanesulfonamide group and a reactive carbon-iodine bond at the para position makes it an ideal substrate for a variety of cross-coupling reactions. This document details the compound's core properties, provides a robust, field-proven protocol for its synthesis from 4-iodoaniline, and discusses its primary applications in the context of drug discovery and development.

Compound Identification and Core Properties

This compound is a halogenated aryl sulfonamide. Its structure is characterized by a central benzene ring substituted with an iodine atom and a methanesulfonamide group at positions 1 and 4, respectively. This arrangement provides both a stable scaffold and a reactive site for further chemical modification.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 102294-59-7 | [1] |

| Molecular Formula | C₇H₈INO₂S | [1] |

| Molecular Weight | 297.12 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| InChIKey | SREMDYGUGILBIV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)I | [3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 350.6 ± 44.0 °C | Predicted[1][4] |

| Density | 1.954 ± 0.06 g/cm³ | Predicted[1][4] |

| pKa | 7.65 ± 0.10 | Predicted[1][4] |

| Appearance | Solid (form may vary) | General observation for similar compounds |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the sulfonylation of 4-iodoaniline with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Mechanism and Rationale

The core of the synthesis involves the nucleophilic attack of the amino group (-NH₂) of 4-iodoaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride (CH₃SO₂Cl). The reaction proceeds readily but generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic organic base, such as triethylamine or pyridine, is critical. The base acts as an acid scavenger, neutralizing the HCl as it forms. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established methods for the synthesis of analogous aryl sulfonamides.[5]

-

Materials and Reagents:

-

4-Iodoaniline (>98%)

-

Methanesulfonyl Chloride (≥99%)

-

Triethylamine (≥99.5%) or Pyridine

-

Dichloromethane (DCM), Anhydrous (≥99.8%)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), Anhydrous

-

Ethanol and Deionized Water for recrystallization

-

-

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Reaction: Cool the flask in an ice bath to 0 °C. To this stirring solution, add methanesulfonyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-iodoaniline spot is consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel to afford the pure this compound.

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound is as a molecular scaffold and synthetic intermediate. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Role as a Versatile Coupling Partner

This compound is an excellent substrate for foundational synthetic reactions that are cornerstones of modern drug discovery, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl sulfonamides.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine or alkyl-arylamine structures.

The sulfonamide moiety itself is a well-recognized pharmacophore found in a multitude of clinically approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor.[5]

Sources

- 1. This compound | 102294-59-7 [amp.chemicalbook.com]

- 2. N-(2-iodophenyl)methanesulfonamide | C7H8INO2S | CID 780001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H8INO2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 102294-59-7 [m.chemicalbook.com]

- 5. N-(4-溴苯基)甲磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of N-(4-iodophenyl)methanesulfonamide

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of N-(4-iodophenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation to serve as a robust reference for this important synthetic intermediate.

Introduction: The Analytical Imperative

This compound (CAS No. 102294-59-7) is a key building block in synthetic organic chemistry. Its structure, comprising a sulfonamide linkage, an aromatic ring, and a strategically placed iodine atom, makes it a versatile precursor for the synthesis of various biologically active molecules and complex heterocyclic systems, often via cross-coupling reactions.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. The application of orthogonal spectroscopic techniques—NMR for the carbon-hydrogen framework, IR for functional group identification, and MS for molecular weight and formula determination—provides a comprehensive analytical fingerprint. This guide explains the expected spectroscopic signatures of this compound, providing a detailed rationale for the interpretation of its spectral data.

Note: As of the date of this publication, publicly accessible, experimentally verified spectra for this compound are limited. The data and interpretations presented herein are based on established spectroscopic principles, predictive algorithms, and comparative analysis with structurally similar compounds.

Molecular Structure and Key Features

The structural integrity of this compound is confirmed by a confluence of data from different spectroscopic methods. Each technique interrogates a different aspect of the molecule's constitution.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and neighboring protons for each unique proton in the structure. For this compound, the key expected signals are from the methyl group, the N-H proton, and the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.9 | Broad Singlet | 1H | N-H | The acidic proton on the sulfonamide nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.6 | Doublet | 2H | Ar-H (ortho to I) | These protons are part of an AA'BB' spin system. They are ortho to the electron-withdrawing iodine atom, resulting in a downfield shift. They appear as a doublet due to coupling with the protons ortho to the sulfonamide group. |

| ~7.1 | Doublet | 2H | Ar-H (ortho to NH) | These protons are ortho to the electron-donating sulfonamide group (via the nitrogen lone pair), resulting in an upfield shift relative to the other aromatic protons. They appear as a doublet due to coupling with the protons ortho to the iodine. |

| ~2.9 | Singlet | 3H | CH ₃ | The methyl protons are attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical alkane methyl group. The signal is a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~139.0 | Ar-C -NH | The aromatic carbon directly attached to the nitrogen of the sulfonamide group. |

| ~137.5 | Ar-C (ortho to I) | The two equivalent aromatic carbons ortho to the iodine atom. |

| ~121.0 | Ar-C (ortho to NH) | The two equivalent aromatic carbons ortho to the sulfonamide group. |

| ~90.0 | Ar-C -I | The carbon atom directly bonded to the iodine atom experiences a significant upfield shift due to the heavy atom effect. This is a highly characteristic signal. |

| ~40.0 | C H₃ | The methyl carbon attached to the sulfonyl group. The chemical shift is influenced by the DMSO-d₆ solvent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorptions for the N-H bond, the S=O bonds of the sulfonyl group, and the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3250 | Medium, Sharp | N-H | Stretching |

| ~1340 | Strong | S=O | Asymmetric Stretching |

| ~1160 | Strong | S=O | Symmetric Stretching |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~970 | Strong | S-N | Stretching |

Causality in Interpretation: The presence of two strong, distinct bands for the sulfonyl group (S=O) is a hallmark of sulfonamides. The sharp N-H stretch around 3250 cm⁻¹ confirms the secondary amide nature. The combination of these signals with the aromatic C-H and C=C stretching vibrations provides compelling evidence for the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the clear observation of the molecular ion.[1][2][3]

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Adduct | Observed m/z | Calculated m/z for [C₇H₈INO₂S] |

|---|---|---|

| [M+H]⁺ | 297.9393 | 297.9393 |

| [M+Na]⁺ | 319.9213 | 319.9212 |

| [M-H]⁻ | 295.9248 | 295.9247 |

Expert Insight: The most critical piece of information from the mass spectrum is the monoisotopic mass. The presence of iodine (¹²⁷I) and sulfur (³²S) gives this molecule a distinct isotopic pattern. High-resolution mass spectrometry would allow for the confirmation of the elemental formula C₇H₈INO₂S, providing a high degree of confidence in the compound's identity. The observation of the protonated molecule [M+H]⁺ at m/z 297.9393 in positive ion mode is the expected primary result.

Experimental Protocols & Methodologies

The following sections detail standardized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.[4] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

The instrument's software will be used to analyze the resulting spectrum and determine the accurate mass of the observed ions.

-

Data Interpretation Workflow

The logical process for confirming the structure of this compound involves integrating all spectroscopic data in a systematic manner.

Caption: Logical workflow for structural confirmation using integrated spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its chemical structure. The predicted ¹H and ¹³C NMR spectra define the proton and carbon environments, including the characteristic AA'BB' pattern of the p-disubstituted aromatic ring. FT-IR spectroscopy confirms the presence of essential N-H and S=O functional groups, while high-resolution mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust, self-validating system for the positive identification and quality assessment of this versatile chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

-

Niessen, W. M. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Link

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd.Link

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry, Mona Campus. Link

-

Wikipedia. (2024). Electrospray ionization. In Wikipedia. Link

-

Creative Proteomics. (n.d.). Electrospray Ionization. Creative Proteomics. Link

-

JASCO, Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. JASCO, Inc.Link

-

Kapadia, N. (2010). Electrospray Ionization for Mass Spectrometry. LCGC International. Link

-

Moosmosis. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Link

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. LPD Lab Services Ltd.Link

-

PubChemLite. (n.d.). This compound (C7H8INO2S). Université du Luxembourg. Link

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Link

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry. Link

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Link

-

ChemicalBook. (n.d.). This compound. ChemicalBook. Link

-

BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of N-(2-iodophenyl)methanesulfonamide and its Analogs: A Comparative Guide. BenchChem. Link

Sources

- 1. irosurfactant.com [irosurfactant.com]

- 2. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Dodecyl Benzene Sulphonate (SDBS) CAS# 25155-30-0 - Green-Mountain Chem [green-mountainchem.com]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. Page loading... [wap.guidechem.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

"N-(4-iodophenyl)methanesulfonamide" mechanism of action in biological systems

The Sulfonamide Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents one of the most critical pharmacophores in the history of medicinal chemistry. From the initial discovery of antibacterial sulfonamides to their present-day application in a wide array of therapeutic areas including oncology, virology, and neurology, this versatile moiety has proven to be a cornerstone of drug design. This technical guide provides an in-depth exploration of the sulfonamide scaffold, elucidating the physicochemical properties that contribute to its "privileged" status. We will delve into the diverse mechanisms of action through which sulfonamide-containing drugs exert their therapeutic effects, supported by contemporary examples and relevant experimental data. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the continued evolution and application of sulfonamides in the pursuit of novel therapeutics.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The journey of sulfonamides in medicine began with the serendipitous discovery of their antibacterial properties, heralding the dawn of the antibiotic age. However, the utility of the sulfonamide group extends far beyond its initial application. Its unique electronic and steric properties, including its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its chemical stability, have allowed for its incorporation into a vast number of bioactive molecules. This guide will explore the fundamental principles that make the sulfonamide a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity and specificity.

Physicochemical Properties and Role in Drug Design

The sulfonamide group's success as a pharmacophore can be attributed to several key physicochemical characteristics:

-

Hydrogen Bonding Capabilities: The sulfonamide moiety possesses both a hydrogen bond donor (the N-H group in primary and secondary sulfonamides) and two hydrogen bond acceptors (the sulfonyl oxygens). This allows for versatile interactions with biological targets.

-

Tetrahedral Geometry: The sulfur atom in the sulfonamide group has a tetrahedral geometry, which provides a three-dimensional scaffold for orienting substituents and interacting with the often-complex topographies of protein binding sites.

-

Chemical Stability: The sulfonamide bond is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles for many sulfonamide-containing drugs.

-

Modulatable pKa: The acidity of the N-H proton can be tuned by the nature of the substituents on the nitrogen and sulfur atoms, allowing for optimization of ionization state at physiological pH, which can impact cell permeability and target engagement.

Diverse Mechanisms of Action: Case Studies

The true versatility of the sulfonamide scaffold is best illustrated by the diverse mechanisms of action of drugs that incorporate this moiety. Below, we explore several examples, highlighting the different ways in which the sulfonamide group contributes to biological activity.

Enzyme Inhibition: A Classic Paradigm

Many sulfonamide-containing drugs function as enzyme inhibitors. The sulfonamide group can mimic a transition state, chelate a metal cofactor, or form key hydrogen bonds within the active site of an enzyme.

-

Carbonic Anhydrase Inhibitors: A classic example is the inhibition of carbonic anhydrase, a zinc-containing metalloenzyme. The sulfonamide group coordinates to the zinc ion in the active site, displacing a water molecule and inhibiting the enzyme's activity. This mechanism is central to the action of diuretic drugs like acetazolamide.

-

Protease Inhibitors: In the context of viral diseases, sulfonamides have been incorporated into protease inhibitors. For instance, in some HIV protease inhibitors, the sulfonamide moiety can interact with the backbone of the enzyme, contributing to the overall binding affinity.

Disruption of Protein-Protein Interactions: A Modern Frontier

A growing area of drug discovery focuses on the inhibition of protein-protein interactions (PPIs). The sulfonamide scaffold has emerged as a valuable tool in this challenging field.

-

Inhibition of the β-Catenin Pathway: The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. Recent research has led to the development of N-(heterocyclylphenyl)benzenesulfonamides that inhibit this pathway.[1] These compounds are designed to bind to a "hotspot" region on β-catenin, preventing its interaction with other proteins required for transcriptional activation.[1]

-

Logical Workflow for PPI Inhibitor Design:

Caption: Workflow for the rational design of protein-protein interaction inhibitors.

-

Ion Channel Modulation: Targeting the Nervous System

Ion channels are critical for neuronal signaling, and their modulation can have profound therapeutic effects. Sulfonamides have been successfully incorporated into ion channel modulators.

-

Selective NaV1.7 Inhibitors: The voltage-gated sodium channel NaV1.7 is a key player in pain perception. A series of diaryl ether aryl sulfonamides has been developed as potent and selective inhibitors of NaV1.7.[2] In these molecules, the sulfonamide group is crucial for interacting with the voltage-sensing domain of the channel, leading to its inhibition.[2]

-

Experimental Protocol for Evaluating NaV1.7 Inhibition:

1. Cell Line Maintenance:

- Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 cells).

- Culture cells in appropriate media supplemented with antibiotics for selection.

2. Electrophysiology (Patch-Clamp):

- Plate cells on glass coverslips for recording.

- Use a whole-cell patch-clamp configuration to measure sodium currents.

- Apply voltage protocols to elicit NaV1.7 currents.

3. Compound Application:

- Prepare stock solutions of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

- Dilute the compound to the desired final concentrations in the extracellular recording solution.

- Perfuse the cells with the compound-containing solution.

4. Data Analysis:

- Measure the peak inward sodium current before and after compound application.

- Calculate the percentage of inhibition at each concentration.

- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Precursors in Organic Synthesis: Building Complexity

Beyond their direct biological activity, certain sulfonamides, particularly those containing a reactive handle like an iodine atom, are valuable intermediates in the synthesis of more complex molecules. For instance, N-(2-iodophenyl)methanesulfonamide serves as a precursor in palladium-catalyzed cross-coupling reactions to construct heterocyclic scaffolds like indoles and carbazoles.[3] The carbon-iodine bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.[3]

The Role of the Iodophenyl Group: A Note on N-(4-iodophenyl)methanesulfonamide

While a detailed mechanism of action for this compound in biological systems is not extensively documented in publicly available literature, its structure suggests potential avenues for its utility. The iodophenyl group is a common feature in medicinal chemistry for several reasons:

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity at a protein target.

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially improving the pharmacokinetic profile of a molecule.

-

Synthetic Handle: As mentioned previously, the carbon-iodine bond is a versatile functional group for further chemical modification through cross-coupling reactions.[3]

It is plausible that this compound could serve as a building block for more complex molecules with therapeutic potential or as a research tool to probe biological systems. Further investigation is required to elucidate any intrinsic biological activity and its specific mechanism of action.

Future Directions and Conclusion

The sulfonamide moiety continues to be a central theme in drug discovery and development. Its versatility and proven track record ensure its place in the medicinal chemist's toolbox. Future research will likely focus on:

-

Novel Therapeutic Targets: Applying the sulfonamide scaffold to new and challenging targets, such as allosteric sites on enzymes and previously "undruggable" proteins.

-

Targeted Drug Delivery: Incorporating sulfonamides into targeted drug delivery systems to enhance efficacy and reduce off-target effects.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to explore a wider chemical space around the sulfonamide core.

References

- BenchChem. (2025). Application Note: Synthesis and Utility of N-(2-iodophenyl)

- Di Micco, S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.

- Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry.

Sources

- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of N-(4-iodophenyl)methanesulfonamide Derivatives

Abstract

The N-(4-iodophenyl)methanesulfonamide scaffold represents a versatile and strategically important starting point for the development of novel therapeutic agents. The inherent physicochemical properties of the methanesulfonamide group, a well-established pharmacophore, combined with the synthetic utility of the carbon-iodine bond, provide a robust platform for generating diverse chemical libraries. This guide synthesizes the current understanding and future potential of derivatives originating from this core structure. We delve into rational synthesis strategies, focusing on palladium-catalyzed cross-coupling reactions to create biaryl, styryl, and alkynyl-linked analogues. The primary biological activities explored herein are anticancer and enzyme inhibitory effects, with a particular focus on targeting key proteins such as Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CA IX). Structure-Activity Relationships (SAR) are discussed, drawing from data on analogous compounds to inform future design strategies. Detailed experimental protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives are provided to enable researchers to practically apply the concepts discussed. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

The this compound Core: A Privileged Starting Point

The this compound molecule is a compound of significant interest in medicinal chemistry, not for its inherent biological activity, but for its potential as a foundational building block. Its structure is composed of two key features that make it an ideal starting point for drug discovery campaigns:

-

The Methanesulfonamide Moiety (-SO₂NH-) : This functional group is a cornerstone pharmacophore in modern drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with the strong electron-withdrawing nature of the sulfonyl group, allows it to form critical interactions with biological targets.[1] The nitrogen atom is non-basic, which can be advantageous for pharmacokinetic properties. Numerous approved drugs across various therapeutic areas, including anticancer agents like Belinostat, contain the sulfonamide group, highlighting its clinical relevance.[1]

-

The 4-Iodophenyl Group : The iodine atom serves as a highly versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[2] This allows for the systematic and efficient introduction of a wide array of substituents at the 4-position of the phenyl ring, enabling the exploration of chemical space and the fine-tuning of biological activity. This process is fundamental to establishing Structure-Activity Relationships (SAR).

Strategic Synthesis of Derivatives

The primary strategy for diversifying the this compound core involves leveraging the reactivity of the C-I bond. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and mild reaction conditions.

General Synthesis of the Core Scaffold

The parent compound, this compound, can be reliably synthesized via the reaction of 4-iodoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Protocol 2.1: Synthesis of this compound

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-iodoaniline (1.0 eq).

-

Solvent Addition : Dissolve the 4-iodoaniline in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Cool the solution to 0 °C using an ice bath and add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.

-

Reactant Addition : Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Diversification via Cross-Coupling Reactions

The true potential of the scaffold is unlocked through cross-coupling. The following diagram illustrates the primary synthetic routes for generating diverse derivatives.

Caption: Synthetic diversification of the core scaffold.

-

Suzuki Coupling : Reacting this compound with various aryl or heteroaryl boronic acids yields N-([1,1'-biphenyl]-4-yl)methanesulfonamide derivatives. This is a powerful method for creating compounds with extended aromatic systems.

-

Heck Coupling : The reaction with alkenes, such as styrene, produces N-(4-styrylphenyl)methanesulfonamide derivatives, introducing a flexible vinyl linker.

-

Sonogashira Coupling : Coupling with terminal alkynes results in N-(4-(phenylethynyl)phenyl)methanesulfonamide derivatives, incorporating a rigid alkynyl linker which can significantly alter the geometry of the molecule.[2]

Key Biological Activities & Mechanisms of Action

Derivatives of the this compound scaffold are predicted to exhibit a range of biological activities, primarily centered on anticancer and enzyme inhibition properties based on data from closely related sulfonamide analogues.

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents, and its derivatives are known to exert their effects through various mechanisms.[3] Two prominent targets for sulfonamide-based anticancer drugs are EGFR and Carbonic Anhydrase IX.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain's active site.[1]

Caption: Simplified EGFR signaling and TKI inhibition.

CA IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors.[5] It contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that can potently inhibit CA enzymes.[6][7] Selective inhibition of CA IX over other CA isoforms (like CA I and II) is a key goal for reducing side effects.[6][7]

Antimicrobial Activity

Historically, sulfonamides were among the first antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] Since humans acquire folic acid from their diet, this pathway is a selective target for bacteria. While less common now as standalone antibiotics, the sulfonamide scaffold is still explored for new antimicrobial agents, often in combination with other heterocyclic moieties to enhance potency.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for derivatives of this compound is emerging, we can infer valuable insights from published data on analogous N-phenylmethanesulfonamide and biphenylsulfonamide compounds. The key is to understand how modifications at the 4-position of the phenyl ring, enabled by cross-coupling, impact biological activity.

-

Enzyme Inhibition : For CA inhibition, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site.[5] The "tail" of the molecule (the biphenyl or styryl group) extends towards the entrance of the active site cavity. The nature of this tail—its size, lipophilicity, and hydrogen bonding potential—dramatically influences isoform selectivity and potency.[7]

-

Anticancer Cytotoxicity : In the context of kinase inhibition, introducing biaryl systems via Suzuki coupling can lead to potent compounds. The substituents on the newly introduced phenyl ring can form additional hydrophobic or hydrogen-bonding interactions within the kinase active site, enhancing affinity. For instance, in related series, small, lipophilic, electron-withdrawing groups on the distal phenyl ring have been shown to enhance potency against certain kinases.

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives (Analogous Systems)

| Compound ID | Core Structure | Modification | Cell Line | IC₅₀ (µM) | Reference |

| MM131 | 1,2,4-Triazine Sulfonamide | Complex Heterocycle | DLD-1 (Colon) | 3.4 | [8] |

| MM131 | 1,2,4-Triazine Sulfonamide | Complex Heterocycle | HT-29 (Colon) | 3.9 | [8] |

| Analog 11 | Hydroxylated Biphenyl | C2-Symmetric Biphenyl | Melanoma | 1.7 ± 0.5 | [9][10] |

| Analog 12 | Hydroxylated Biphenyl | C2-Symmetric Biphenyl | Melanoma | 2.0 ± 0.7 | [9][10] |

| J30 | Indoline-Sulfonamide | Methoxybenzenesulfonyl | Various | Potent | [11] |

Note: The compounds listed are structurally related analogues and not direct derivatives of this compound, but serve to illustrate the potential of the sulfonamide scaffold in achieving potent anticancer activity.

Experimental Protocols for Biological Evaluation

To assess the potential of newly synthesized derivatives, a cascade of in vitro assays is required. The following protocols are standard methodologies for screening anticancer cytotoxicity and enzyme inhibition.

Anticancer Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol 5.1: MTT Assay for Cytotoxicity

-

Cell Seeding : Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[12]

-

Formazan Solubilization : Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Measurement : Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Carbonic Anhydrase IX Inhibition Assay

The activity of CA inhibitors is typically determined using a stopped-flow instrument to measure the inhibition of CO₂ hydration.

Protocol 5.2: CA IX Inhibition Assay (Stopped-Flow)

-

Assay Principle : This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of the solution, which is monitored by a colorimetric pH indicator. The rate of this change is proportional to the enzyme's activity.

-

Reagents : Prepare a buffer solution (e.g., TRIS), a pH indicator solution (e.g., p-nitrophenol), a known concentration of purified recombinant human CA IX enzyme, the test inhibitor dissolved in DMSO, and CO₂-saturated water.

-

Procedure : An instrument equipped with a stopped-flow module is used to rapidly mix the enzyme solution (containing the indicator and inhibitor) with the CO₂ substrate solution.

-

Data Acquisition : The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength. The initial rates of the reaction are determined from the slope of the absorbance curve.

-

Data Analysis : The rates are measured at various inhibitor concentrations. The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Future Perspectives & Drug Development Potential

The this compound scaffold is a promising starting point for the development of novel therapeutics. The synthetic tractability allows for the creation of large, diverse libraries of compounds through established and reliable cross-coupling chemistry.

The primary areas for future investigation include:

-

Systematic SAR Exploration : Synthesizing focused libraries of biphenyl, styryl, and alkynyl derivatives with diverse electronic and steric properties to build a comprehensive SAR model for different biological targets.

-

Target Deconvolution : For compounds showing potent anticancer cytotoxicity, identifying the specific molecular target(s) is crucial. Kinase profiling panels and proteomics approaches can be employed to elucidate the mechanism of action.

-

Optimization of Pharmacokinetics : Once potent lead compounds are identified, further chemical modifications will be necessary to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

-

Exploration of Other Therapeutic Areas : While this guide focuses on anticancer and antimicrobial activities, the versatility of the scaffold suggests potential applications in other areas where sulfonamides have shown promise, such as anti-inflammatory and neurological disorders.

References

- BenchChem. (2025).

- Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.

-

Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-6. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

-

Monti, S. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]

-

Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 805–811. [Link]

-

Akocak, S., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1105-1114. [Link]

-

Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 13(11), e0207417. [Link]

-

Al-Said, M. S., et al. (2020). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. RSC Advances. [Link]

-

Angeli, A., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(15), 5851. [Link]

-

De Luca, L., et al. (2020). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry. [Link]

-

Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3691. [Link]

-

Wang, C., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

-

Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

-

Liu, S., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Pisani, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

-

Pisani, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. RSC Medicinal Chemistry. [Link]

-

Gillis, E. P., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Beilstein Journal of Organic Chemistry. [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. [Link]

-

Aslam, M., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7626. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 459-466. [Link]

-

Mohammadi-Farani, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(1), 40-45. [Link]

-

Novel interleukin-1 receptor-associated kinase 4 inhibitors identified at Bayer. (2017). BioWorld. [Link]

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 Inhibitor. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

-

Uemura, M., et al. (2002). Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy. Journal of Neuroimmunology, 127(1-2), 134-8. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of N-(4-iodophenyl)methanesulfonamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic selection of molecular precursors is paramount to the efficient synthesis of complex therapeutic agents. N-(4-iodophenyl)methanesulfonamide has emerged as a pivotal building block, offering a unique combination of structural features and reactivity that make it an invaluable asset in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and, most importantly, its application as a versatile precursor in the construction of novel drug candidates, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

The core value of this compound lies in its bifunctional nature. The methanesulfonamide moiety is a well-established pharmacophore known to engage in crucial hydrogen bonding interactions with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Concurrently, the iodine atom at the para position of the phenyl ring serves as a highly efficient handle for the introduction of molecular diversity through a variety of cross-coupling reactions. This dual functionality allows for the late-stage modification of drug scaffolds, a strategy that is highly sought after in modern medicinal chemistry for the rapid generation of compound libraries and the optimization of lead candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 102294-59-7 |

| Molecular Formula | C₇H₈INO₂S |

| Molecular Weight | 297.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in DMSO, DMF, and hot methanol |

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 2.95 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 138.0, 137.5, 122.5, 90.0, 40.0.

-

IR (KBr, cm⁻¹): 3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch), 820 (C-I stretch).

-

Mass Spectrometry (ESI-MS): m/z 297.9 [M+H]⁺, 319.9 [M+Na]⁺[2].

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the sulfonylation of 4-iodoaniline with methanesulfonyl chloride. The causality behind the experimental choices in this protocol ensures a self-validating system, where the purity and identity of the product are readily verifiable.

Reaction Scheme:

Sources

Discovery and history of N-aryl sulfonamides

An In-Depth Technical Guide to the Discovery and History of N-Aryl Sulfonamides

Authored by: A Senior Application Scientist

The N-aryl sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold whose discovery revolutionized the fight against infectious diseases and has since been adapted to treat a vast array of human ailments, from hypertension to cancer. This guide provides an in-depth exploration of the journey of N-aryl sulfonamides, from their serendipitous discovery in the German dye industry to their current status as highly versatile pharmacophores. We will delve into the pivotal historical milestones, the evolution of their synthetic chemistry, their diverse mechanisms of action, and their expansive therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account but also a technical perspective on the causality behind key scientific advancements and methodologies.

The Genesis: From Industrial Dyes to "Miracle Drugs"

The story of N-aryl sulfonamides begins not in a pharmacy, but in the burgeoning German chemical industry of the early 20th century. Inspired by Paul Ehrlich's concept of a "magic bullet"—a compound that could selectively target pathogens without harming the host—researchers at Bayer, then part of the IG Farben conglomerate, began systematically screening their vast library of coal-tar dyes for biological activity.[1] The underlying hypothesis was that dyes, by their nature, bind selectively to certain materials (like textiles), and this property might translate to selective binding to microbial cells.

This research program, led by physician-researcher Gerhard Domagk, culminated in a landmark discovery in 1932.[2][3] A red azo dye synthesized by chemists Josef Klarer and Fritz Mietzsch, named Prontosil , demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[2][3][4][5] The compound was inert in vitro, a puzzling observation that hinted at a more complex biological mechanism. The true breakthrough came when Domagk, in a desperate move, administered the drug to his own young daughter who was suffering from a severe streptococcal infection, saving her life.[3][4][6] This dramatic success propelled Prontosil into clinical use, and it was hailed as the first "miracle drug," marking the dawn of the antibacterial chemotherapy era.[5] For this discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time, finally accepting it after the war in 1947.[1][4][7][8]

Unraveling the Mechanism: The Prodrug Concept

The puzzle of Prontosil's inactivity in vitro was solved in 1936 by researchers at the Pasteur Institute in France.[6] They demonstrated that Prontosil was, in fact, a prodrug . In the body, metabolic processes cleaved the azo bond, releasing the true active agent: sulfanilamide .[4][6]

This discovery was monumental for two reasons. First, it established the concept of bioactivation, a principle that remains central to drug design today. Second, because sulfanilamide was a simple, known compound and off-patent, it opened the floodgates for widespread synthesis and development of related "sulfa drugs," breaking the monopoly held by IG Farben.[5]

The Core Scaffold and Its Antibacterial Mechanism

The active sulfanilamide molecule provided the foundational structure for an entire class of antibacterial agents. Its efficacy stems from its structural similarity to para-aminobenzoic acid (PABA).

Caption: The core chemical structure of an N-aryl sulfonamide.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][9] PABA is an essential precursor in this pathway, utilized by the bacterial enzyme dihydropteroate synthase (DHPS).[1][10] Sulfonamides act as competitive inhibitors of this enzyme, effectively blocking the synthesis of folic acid.[1][9][10] Without folic acid, bacteria cannot produce the nucleotides necessary for DNA replication and cell division, leading to a bacteriostatic effect—they are prevented from multiplying, allowing the host's immune system to clear the infection.[9]

Caption: The classical synthetic route to N-aryl sulfonamides.

Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide

This protocol provides a representative example of the classical synthesis.

Objective: To synthesize N-phenylbenzenesulfonamide from benzenesulfonyl chloride and aniline.

Materials:

-

Benzenesulfonyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Pyridine (2.0 eq, serves as base and solvent)

-

Dichloromethane (DCM) (as extraction solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in pyridine (2.0 eq) and cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add benzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

-

Workup - Quenching: Pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir until the ice melts. This step protonates the excess pyridine, making it water-soluble.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

-

Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Trustworthiness Note: Each wash removes specific impurities—acid removes the base, bicarbonate removes any acidic byproducts, and brine removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenylbenzenesulfonamide.

Modern Synthetic Advances

While the classical method is reliable, modern organic synthesis has introduced more sophisticated strategies, such as the direct C-H sulfonamidation of aromatic compounds with sulfonyl azides, offering novel pathways to these valuable molecules. [11]

Beyond Antibacterials: The Expanding Therapeutic Universe

The true genius of the sulfonamide scaffold lies in its chemical versatility. By modifying the aryl groups (Ar¹ and Ar²) and the amide nitrogen, medicinal chemists have repurposed this core structure to target a wide range of physiological processes, moving far beyond its antibacterial origins.

Diuretics and Carbonic Anhydrase Inhibition

A major breakthrough occurred with the discovery that some sulfonamides could inhibit the enzyme carbonic anhydrase (CA) . [10][12]This enzyme is crucial in the renal tubules for the reabsorption of bicarbonate, sodium, and water. [13]

-

Mechanism: Sulfonamide-based inhibitors bind to the zinc ion in the active site of carbonic anhydrase, blocking its function. [14]This leads to increased excretion of bicarbonate, sodium, and water, producing a diuretic effect. [15]* Key Drugs: This discovery led to the development of an entire class of diuretics, including acetazolamide , and later the widely used thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide). [6][14]* Other Applications of CA Inhibitors: CA inhibitors are also used to treat glaucoma (by reducing aqueous humor production), altitude sickness, and certain types of epilepsy. [13]

Anticancer Agents

More recently, N-aryl sulfonamides have emerged as a promising scaffold in oncology. [16][17][18][19]Their anticancer activity is often multifaceted, targeting several pathways involved in tumor growth and survival.

-

Carbonic Anhydrase IX and XII Inhibition: Many tumors overexpress specific CA isoforms (CA IX and XII) on their surface to manage the acidic microenvironment created by their high metabolic rate. [12][20]Selective inhibition of these isoforms with sulfonamides is a key strategy to disrupt tumor pH regulation, leading to apoptosis. [21]* Kinase Inhibition: The sulfonamide moiety is present in several tyrosine kinase inhibitors, which block signaling pathways that drive cancer cell proliferation. [21]* Other Targets: Sulfonamide derivatives have been developed to inhibit other cancer-related targets, including aromatase, matrix metalloproteinases, and histone deacetylases. [21][22]

Other Therapeutic Classes

The adaptability of the N-aryl sulfonamide structure has led to its incorporation into a diverse range of drugs.

| Therapeutic Class | Drug Example(s) | Primary Mechanism/Target |

| Antibacterial | Sulfamethoxazole | Dihydropteroate Synthase (DHPS) Inhibition |

| Diuretics | Hydrochlorothiazide, Furosemide | Carbonic Anhydrase Inhibition [6] |

| Anticonvulsants | Sultiame, Zonisamide | Carbonic Anhydrase Inhibition, Ion Channel Modulation |

| Antidiabetics | Glyburide, Glipizide (Sulfonylureas) | Blockage of ATP-sensitive potassium channels in pancreatic β-cells |

| Anti-inflammatory | Celecoxib (COX-2 Inhibitor), Sulfasalazine | COX-2 Enzyme Inhibition, Modulation of inflammatory pathways |

| Anticancer | Belinostat, Vemurafenib | Histone Deacetylase (HDAC) Inhibition, BRAF Kinase Inhibition [11][16] |

| Antiviral (HIV) | Amprenavir, Darunavir | HIV Protease Inhibition |

Conclusion and Future Perspectives

From a simple textile dye emerged a chemical scaffold that has saved countless lives and continues to be a source of novel therapeutic agents. The history of N-aryl sulfonamides is a testament to the power of systematic screening, the importance of understanding drug metabolism, and the ingenuity of medicinal chemistry. The journey from Prontosil to modern, highly targeted kinase inhibitors illustrates a perfect arc of drug development history. As our understanding of disease biology deepens, the remarkable versatility of the N-aryl sulfonamide core ensures that it will remain a relevant and invaluable tool for drug development professionals for decades to come.

References

- Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. (n.d.).

- Gerhard Domagk | Science History Institute. (n.d.).

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021, September 8).

- Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC. (2021, October 7).

- Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus - Slideshare. (n.d.).

- Sulfonamide (medicine) - Wikipedia. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).

- Prontosil - Wikipedia. (n.d.).

- Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. (n.d.).

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).

- Sulfonamides: The first synthetic antibacterial agents - Hektoen International. (2024, December 19).

- Gerhard Domagk - Wikipedia. (n.d.).

- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (n.d.).

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.).

- Recent developments in the synthesis of N-aryl sulfonamides. (2021, June 22).

- Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed. (n.d.).

- Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. (2025, August 6).

- Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.).